molecular formula C15H14ClNO4S B15228404 (S)-1-((8-Chloronaphthalen-1-yl)sulfonyl)pyrrolidine-2-carboxylicacid

(S)-1-((8-Chloronaphthalen-1-yl)sulfonyl)pyrrolidine-2-carboxylicacid

Cat. No.: B15228404
M. Wt: 339.8 g/mol
InChI Key: KEQKJKJZWCBCFD-LBPRGKRZSA-N
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Description

(S)-1-((8-Chloronaphthalen-1-yl)sulfonyl)pyrrolidine-2-carboxylic acid is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrolidine ring, a naphthalene moiety with a chlorine substituent, and a sulfonyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-((8-Chloronaphthalen-1-yl)sulfonyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting with the preparation of the naphthalene derivative. The chlorination of naphthalene is followed by the introduction of the sulfonyl group. The pyrrolidine ring is then attached through a series of reactions involving carboxylation and cyclization. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

(S)-1-((8-Chloronaphthalen-1-yl)sulfonyl)pyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Various substitution reactions can occur, particularly at the chlorine and sulfonyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or ketones, while substitution reactions can introduce new functional groups like amines or ethers.

Scientific Research Applications

(S)-1-((8-Chloronaphthalen-1-yl)sulfonyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-((8-Chloronaphthalen-1-yl)sulfonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-((8-Chloronaphthalen-1-yl)sulfonyl)pyrrolidine-2-carboxylic acid stands out due to its combination of a naphthalene moiety, a sulfonyl group, and a pyrrolidine ring. This unique structure provides distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H14ClNO4S

Molecular Weight

339.8 g/mol

IUPAC Name

(2S)-1-(8-chloronaphthalen-1-yl)sulfonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C15H14ClNO4S/c16-11-6-1-4-10-5-2-8-13(14(10)11)22(20,21)17-9-3-7-12(17)15(18)19/h1-2,4-6,8,12H,3,7,9H2,(H,18,19)/t12-/m0/s1

InChI Key

KEQKJKJZWCBCFD-LBPRGKRZSA-N

Isomeric SMILES

C1C[C@H](N(C1)S(=O)(=O)C2=CC=CC3=C2C(=CC=C3)Cl)C(=O)O

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC3=C2C(=CC=C3)Cl)C(=O)O

Origin of Product

United States

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